CYP2C8 Inhibitory Activity of 338418-95-4 Compared to Class Reference Inhibitors
In a single recombinant human CYP2C8 inhibition assay using microsomes isolated from baculovirus-infected insect cells, 338418-95-4 displayed a Ki value of 1.10 × 10⁴ nM (11 µM) [1]. This places the compound in the weak inhibitor range relative to the prototypical CYP2C8 inhibitor montelukast (reported Ki ≈ 0.0092 µM in a comparable recombinant system) [2] and the moderate inhibitor paclitaxel (Ki ≈ 2 µM) [3]. The weakness of CYP2C8 inhibition suggests a lower probability of co-administered drug interactions mediated by this isoform compared to many chemotypes that contain a biphenyl or extended aromatic system.
| Evidence Dimension | CYP2C8 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 × 10⁴ nM (11 µM) |
| Comparator Or Baseline | Montelukast: Ki ≈ 9.2 nM [2]; Paclitaxel: Ki ≈ 2,000 nM [3] |
| Quantified Difference | ≥1,200-fold weaker than montelukast; ~5.5-fold weaker than paclitaxel |
| Conditions | Recombinant human CYP2C8 expressed in baculovirus-infected insect cell microsomes; 3 min incubation (BindingDB assay). |
Why This Matters
For researchers planning in vivo combination studies, the low CYP2C8 inhibition liability reduces the risk that the compound itself will alter the hepatic clearance of co-administered CYP2C8 substrates.
- [1] BindingDB. Affinity Data for BDBM58922: Ki = 1.10E+4 nM. Inhibition of recombinant human CYP2C8. Accessed 2026-05-06. View Source
- [2] Filppula AM, Laitila J, Neuvonen PJ, Backman JT. Potent mechanism-based inhibition of CYP2C8 by montelukast. Drug Metab Dispos. 2011;39(5):812-819. doi:10.1124/dmd.110.037432 View Source
- [3] Walsky RL, Obach RS. Validated assays for human cytochrome P450 activities. Drug Metab Dispos. 2004;32(6):647-660. doi:10.1124/dmd.32.6.647 View Source
